molecular formula C6H14ClNO4 B1202084 1-Deoxymannojirimycin CAS No. 84444-90-6

1-Deoxymannojirimycin

Cat. No.: B1202084
CAS No.: 84444-90-6
M. Wt: 199.63 g/mol
InChI Key: ZJIHMALTJRDNQI-MVNLRXSJSA-N
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Description

1-Deoxymannojirimycin is a naturally occurring iminosugar that is known for its potent inhibitory effects on glycosidases, particularly alpha-glucosidase. This compound is structurally similar to glucose, with the oxygen atom in the pyranose ring replaced by a nitrogen atom. It has been studied for its potential therapeutic applications, including antiviral and anti-diabetic properties .

Chemical Reactions Analysis

1-Deoxymannojirimycin undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are often derivatives of this compound with modified functional groups .

Scientific Research Applications

1-Deoxymannojirimycin has a wide range of scientific research applications:

Mechanism of Action

1-Deoxymannojirimycin exerts its effects primarily through the inhibition of glycosidases, particularly alpha-glucosidase. By binding to the active site of the enzyme, it prevents the hydrolysis of carbohydrates, thereby reducing the absorption of glucose in the intestines. This mechanism is beneficial in managing postprandial blood glucose levels in diabetic patients . Additionally, its antiviral activity is attributed to its ability to interfere with glycoprotein processing in viruses .

Comparison with Similar Compounds

1-Deoxymannojirimycin is often compared with other iminosugars such as:

    1-Deoxynojirimycin: Similar in structure but differs in the position of the nitrogen atom.

    Miglitol: A synthetic analog used as an anti-diabetic drug.

    Voglibose: Another glycosidase inhibitor used in diabetes management.

This compound is unique due to its specific inhibitory effects on alpha-glucosidase and its potential antiviral properties, making it a valuable compound in both research and therapeutic applications .

Properties

IUPAC Name

(2R,3R,4R,5R)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4.ClH/c8-2-3-5(10)6(11)4(9)1-7-3;/h3-11H,1-2H2;1H/t3-,4-,5-,6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIHMALTJRDNQI-MVNLRXSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(N1)CO)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H]([C@H](N1)CO)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00994213
Record name 2-(Hydroxymethyl)piperidine-3,4,5-triol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00994213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73465-43-7
Record name 2-(Hydroxymethyl)piperidine-3,4,5-triol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00994213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Deoxymannojirimycin hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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